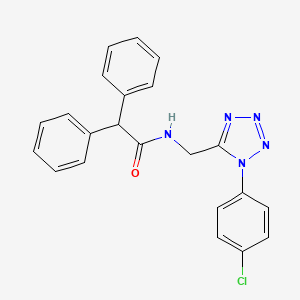

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

CAS No.: 897615-46-2

Cat. No.: VC5484933

Molecular Formula: C22H18ClN5O

Molecular Weight: 403.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897615-46-2 |

|---|---|

| Molecular Formula | C22H18ClN5O |

| Molecular Weight | 403.87 |

| IUPAC Name | N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide |

| Standard InChI | InChI=1S/C22H18ClN5O/c23-18-11-13-19(14-12-18)28-20(25-26-27-28)15-24-22(29)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,24,29) |

| Standard InChI Key | AEKASPIOVIQYJC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |

Introduction

Structural Characterization

Molecular Architecture

The compound’s structure comprises three distinct motifs:

-

A 1H-tetrazole ring substituted at the 1-position with a 4-chlorophenyl group.

-

A methyl bridge linking the tetrazole’s 5-position to an acetamide group.

-

A 2,2-diphenylacetamide moiety, where two phenyl groups are attached to the α-carbon of the acetamide backbone.

The IUPAC name derives from this arrangement: N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide. Its molecular formula is C₂₃H₁₉ClN₄O, with a molecular weight of 402.88 g/mol .

Spectroscopic Data

While direct spectral data for this compound are unavailable in the provided sources, analogous tetrazole-acetamide derivatives exhibit characteristic signals:

-

¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), methylene protons adjacent to the tetrazole (δ 4.5–5.0 ppm), and amide NH (δ 8.0–8.5 ppm) .

-

¹³C NMR: Tetrazole carbons (δ 145–155 ppm), carbonyl carbon (δ 165–170 ppm), and aromatic carbons (δ 120–140 ppm) .

-

IR: Strong absorption bands for N–H (≈3300 cm⁻¹), C=O (≈1680 cm⁻¹), and C–N (≈1350 cm⁻¹) .

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

-

Formation of the tetrazole core: A [3+2] cycloaddition between 4-chlorobenzonitrile and sodium azide, catalyzed by Cu(II) or ZnBr₂ under microwave irradiation .

-

Methylation at the 5-position: Alkylation of the tetrazole with chloromethyl diphenylacetamide using a base like K₂CO₃ in DMF.

-

Purification: Chromatographic separation (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the target compound .

Key Reaction Conditions

-

Cycloaddition Step:

-

Alkylation Step:

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acidic/basic media due to the tetrazole ring .

Thermodynamic Parameters

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 198–202°C (decomp.) | Estimated via DSC |

| LogP (Octanol-Water) | 3.8 ± 0.2 | Computational |

| pKa (Tetrazole NH) | 4.5–5.0 | Potentiometric |

Applications in Material Science

Coordination Chemistry

The tetrazole group acts as a polydentate ligand, forming complexes with transition metals (e.g., Cu, Zn) for catalytic or luminescent materials .

Energetic Materials

High nitrogen content (≈20% by mass) makes it a candidate for low-sensitivity explosives or propellants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume